Lepadiformine

Description

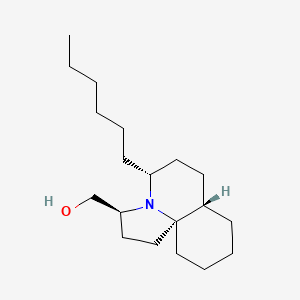

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C19H35NO |

|---|---|

Poids moléculaire |

293.5 g/mol |

Nom IUPAC |

[(3S,5R,7aS,11aS)-5-hexyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol |

InChI |

InChI=1S/C19H35NO/c1-2-3-4-5-9-17-11-10-16-8-6-7-13-19(16)14-12-18(15-21)20(17)19/h16-18,21H,2-15H2,1H3/t16-,17+,18-,19-/m0/s1 |

Clé InChI |

HZBRTYLAHHYKNB-RDGPPVDQSA-N |

SMILES isomérique |

CCCCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO |

SMILES canonique |

CCCCCCC1CCC2CCCCC23N1C(CC3)CO |

Synonymes |

lepadiformine lepadiformine A lepadiformine B lepadiformine C |

Origine du produit |

United States |

Structural Elucidation and Stereochemical Assignment

Initial Structural Postulations and Spectroscopic Evidence

Upon its isolation in 1994, lepadiformine was initially assigned a pyrrolo-quinoline constitution based primarily on NMR spectroscopic data. acs.org This proposed structure was related to the cylindricine series of alkaloids. acs.org Early spectroscopic analysis, including proton and carbon NMR experiments, led to the suggestion of a tricyclic structure containing an unusual zwitterionic vicinal amino alcohol moiety. acs.orgacs.org Initial NMR NOE experiments were interpreted to suggest a cis-1-azadecalin A/B ring fusion and a specific conformation. acs.orgnih.gov

Role of Total Synthesis in Structure Revision and Confirmation

Total synthesis played a pivotal role in correcting the initially proposed structure of this compound and definitively establishing its correct relative and absolute configuration. acs.orgnih.govacs.org The limitations of solely relying on spectroscopic methods for complex natural products were highlighted in the case of this compound. acs.orgnih.govacs.org

Disproving Erroneously Assigned Structures

Synthetic efforts aimed at the initially proposed zwitterionic structure demonstrated that this formulation was incorrect. acs.orgacs.org Researchers synthesized the proposed structure and showed that it did not exist as a zwitterion and that neither the free amine nor its hydrochloride salt matched the natural product. acs.orgacs.org Simultaneously, the synthesis of other diastereomers of the initially proposed structure at the C2 and C13 positions also revealed that none of these isomers corresponded to natural this compound. acs.org These findings firmly established that the original structural assignment was erroneous and required revision. acs.orgacs.org

Establishing Correct Relative and Absolute Configuration

The correct constitution and relative configuration of this compound were ultimately established through total synthesis. acs.orgnih.govscispace.com Comparison of synthetic material with the isolated natural sample, particularly the hydrochloride salt, proved crucial in confirming the correct relative stereochemistry. nih.govoup.comresearchgate.netresearchgate.net X-ray crystallography of synthetic intermediates and the final product further aided in confirming the structure and relative configuration. acs.orgacs.orgscispace.com For instance, X-ray analysis of synthetic this compound hydrochloride indicated that the B-ring exists in a twist boat conformation. acs.org Enantioselective total syntheses were subsequently undertaken to determine the absolute configuration of natural this compound. scispace.comoup.comresearchgate.netresearchgate.net Through these synthetic endeavors and comparison with the natural product, the absolute configuration of natural this compound was definitively assigned as 2(R), 5(S), 10(S), 13(S). researchgate.netresearchgate.netresearchgate.net

Analysis of Key Structural Motifs: Spirocyclic Systems, Ring Fusions, and Conformational Features

This compound possesses a unique tricyclic structure characterized by a trans-1-azadecalin A/B ring system fused with a spirocyclic A/C ring system. nih.govresearchgate.net This includes a spiropyrrolidine motif. nih.gov The molecule features a spirocyclic core and four chiral carbon centers. acs.org The A/B ring fusion is trans, placing this compound in the fasicularin (B1248361) series, although it has a pyrroloquinoline rather than a pyridoquinoline ring system. acs.orgnih.govscispace.com Conformational analysis, supported by X-ray crystallography of synthetic material, revealed that the six-membered ring (B-ring) exists in a boat conformation. acs.orgnih.govscispace.com This conformation is believed to be adopted to avoid placing the hexyl chain in an axial position. nih.govscispace.com The piperidine (B6355638) (C-ring) scaffold of this compound has also been noted to adopt an unusual twist-boat conformation. acs.org The construction of the spirocyclic system has been a key challenge in the total synthesis of this compound, with various strategies developed to achieve the stereocontrolled formation of the spiro quaternary center. nih.govresearchgate.netacs.orgresearchgate.net

Biosynthetic Hypotheses and Enantiodivergence

Proposed Biosynthetic Pathways of Lepadiformine Alkaloids

Although a complete, experimentally verified biosynthetic pathway for this compound alkaloids in Clavelina moluccensis has not been fully elucidated, synthetic strategies employed to construct these complex molecules offer hypotheses about how the organism might assemble their characteristic azatricyclic core and spirocyclic system. The structural complexity, featuring a trans-1-azadecalin (AB ring) fused with a spirocyclic ring (AC ring), suggests a series of cyclization events.

Synthetic approaches have often focused on rapidly constructing the core rings from acyclic or simpler cyclic precursors, potentially mimicking key steps in a biological pathway. For instance, some syntheses have utilized sequential alkylation and reductive cyclization strategies, starting from precursors like N-Boc α-amino nitriles, to form the initial rings and the challenging spiropyrrolidine motif nih.gov. Another strategy involved the construction of the 1-azaspiro[4.5]decane skeleton, corresponding to the AC ring system, through a cycloisomerization reaction nih.govacs.org. The dissection of the this compound structure by a double hydroamination transform has been proposed to afford a simple achiral amino diene, which could represent a plausible biosynthetic starting point researchgate.net.

Key steps explored in synthetic efforts that might mirror biosynthetic logic include intramolecular cyclizations to form the fused ring systems. These can involve reactions such as N-acyliminium ion-initiated cyclizations or radical-based processes to establish the stereochemistry and ring junctions acs.orgcapes.gov.broup.com. The formation of the nitrogenated quaternary center, a prominent feature of lepadiformines, is often a critical step in both biosynthesis and synthesis, potentially arising from a carefully controlled cyclization event oup.com.

While specific enzymatic machinery remains to be identified, the success of various cyclization and ring-forming reactions in synthetic schemes suggests that similar controlled processes, mediated by enzymes, are likely operative in the biosynthesis within Clavelina moluccensis.

Investigation of Enantiodivergent Biosynthesis in Source Organisms (e.g., Clavelina moluccensis)

A notable characteristic of this compound alkaloids isolated from the marine tunicate Clavelina moluccensis is the observation of enantiodivergence. This phenomenon is evidenced by the co-occurrence of lepadiformines with different absolute configurations within the same species. Specifically, Clavelina moluccensis has been found to produce lepadiformines A and B, alongside (+)-lepadiformine C researchgate.netrsc.org.

Studies involving the enantioselective synthesis of this compound C have been instrumental in determining its absolute configuration nih.govresearchgate.netrsc.org. It has been established that the core structure of (+)-lepadiformine C possesses an enantiomeric relationship to the cores of co-metabolites lepadiformines A and B researchgate.netrsc.org. This finding strongly suggests that the ascidian Clavelina moluccensis possesses the enzymatic capability to produce enantiomeric forms of these alkaloids through divergent biosynthetic pathways or enzymes with differing stereoselectivities researchgate.netrsc.orgosaka-cu.ac.jp.

Enantiodivergence in biosynthesis is not unique to lepadiformines and has been observed in other classes of marine natural products, such as bromotyrosine and pyrrole-imidazole alkaloids isolated from sponges mdpi.comnih.govresearchgate.netresearchgate.net. This phenomenon implies that the producing organism utilizes distinct enzymatic pathways or employs enzymes that can catalyze reactions with opposite stereochemical outcomes on similar substrates. In the context of lepadiformines, this could involve enzymes that control the stereochemistry of key cyclization or bond-forming steps, leading to the formation of different enantiomers. The precise mechanisms governing this enantiodivergence in Clavelina moluccensis are an area of ongoing scientific interest, offering insights into the complexity and control of natural product biosynthesis in marine organisms.

Chemical Synthesis of Lepadiformine and Its Analogues

Strategic Approaches to Total Synthesis

The total synthesis of lepadiformine has been a benchmark for assessing new synthetic methodologies, particularly for constructing complex nitrogen-containing heterocycles.

The retrosynthetic analysis of this compound reveals several strategic disconnections that have been exploited by various research groups. A common approach involves disconnecting the tricyclic core at the C-N bonds or within the carbocyclic rings.

Key retrosynthetic strategies include:

Formation of the Pyrrolidine (B122466) Ring (C-Ring) Last: Many syntheses construct the A and B rings (the decahydroquinoline (B1201275) system) first, followed by the final cyclization to form the spiro-fused pyrrolidine ring. This final step is often an intramolecular N-alkylation where the nitrogen of the decahydroquinoline displaces a leaving group on a side chain attached to the quaternary center. nih.gov

Spirocyclization to Form the Quaternary Center: A more convergent approach involves disconnecting the spirocyclic junction itself. This strategy focuses on forming the challenging C10 quaternary stereocenter and the A/C rings simultaneously through a key spirocyclization reaction. nih.govacs.org The B-ring is then formed from the resulting spirocycle.

Transannular Cyclizations: Some strategies build a larger macrocyclic precursor containing all the necessary atoms and then induce a transannular reaction to form the tricyclic system in a single step.

Cycloaddition Strategies: Disconnection of the rings via cycloaddition pathways, such as a Diels-Alder or a 1,3-dipolar cycloaddition, simplifies the target into more linear precursors. acs.orgnih.gov

A representative retrosynthesis involves breaking the C5-N bond of the pyrrolidine ring, which simplifies the tricyclic core to a substituted decahydroquinoline precursor. nih.gov Another powerful approach disconnects the C10-C11 and C5-C10 bonds, tracing the spirocyclic core back to a precursor suitable for an N-acyliminium ion cyclization. nih.govacs.org

| Key Disconnection Strategy | Ring(s) Formed in Key Step | Precursor Type | Reference |

|---|---|---|---|

| Intramolecular N-Alkylation | C-Ring (Pyrrolidine) | Substituted Decahydroquinoline | nih.gov |

| Dieckmann-type Condensation | C-Ring (Pyrrolidine) | cis-Acetamide with angular nitrile | acs.org |

| Allylsilane/N-Acyliminium Ion Cyclization | A/C Rings (Spirocycle) | Linear allylsilane-containing amide | nih.govacs.org |

| Nitrone-Diene Cycloaddition | B/C Rings | Acyclic nitrone with a diene | acs.orgnih.gov |

| Radical Carboazidation/Reductive Amination | B/C Rings | Functionalized Methylenecyclohexane (B74748) | acs.orgacs.org |

The initial structural elucidation of this compound was fraught with challenges, and total synthesis proved indispensable in correctly assigning its complex relative and absolute stereochemistry. nih.govnih.gov The originally proposed zwitterionic structure was shown to be incorrect through synthetic efforts by several groups. nih.gov

The first total synthesis that unambiguously established the correct relative configuration of this compound was accomplished by the Kibayashi group. nih.govacs.org Their work, confirmed by X-ray crystallographic studies of a synthetic intermediate, was a landmark achievement. nih.gov Shortly thereafter, the Weinreb group reported a total synthesis that not only confirmed the revised structure but also established the absolute configuration of the natural enantiomer. nih.govacs.org

These pioneering syntheses introduced and validated several key methodological innovations that became central to later approaches:

Stereocontrolled Acylnitroso-Diels-Alder Reaction: Kibayashi's initial approach utilized an intramolecular acylnitroso-Diels-Alder reaction to construct the cis-fused decahydroquinoline core, which was later elaborated into the target molecule. nih.gov

N-Acyliminium Ion Chemistry: The Weinreb synthesis featured a novel intramolecular spirocyclization of an N-acyliminium ion with an allylsilane, which proved highly effective for constructing the A/C ring system stereoselectively. nih.govacs.org This strategy has since become a powerful tool in alkaloid synthesis.

Reductive Cyclization Strategy: Another approach involved a reductive lithiation followed by intramolecular alkylation to form the challenging spiropyrrolidine motif with high stereoselectivity. nih.gov

These early syntheses not only provided access to the natural product for further biological study but also laid a strategic foundation and showcased powerful new reactions for the broader synthetic community.

Advanced Synthetic Methodologies

The structural challenges of this compound have made it an ideal testing ground for advanced synthetic methods, particularly for ring construction and stereocenter formation.

One of the early strategies employed for the synthesis of the this compound core was the intramolecular [3+2] dipolar cycloaddition between a nitrone and a diene or olefin. acs.orgnih.gov This approach is powerful for rapidly assembling polycyclic frameworks containing a nitrogen-oxygen bond, which can then be cleaved to reveal further functionality.

In a notable approach by the Weinreb group, an acyclic oxime containing all the necessary carbon atoms was elaborated into a nitrone-diene precursor. acs.orgnih.gov This intermediate, upon gentle heating, underwent a regio- and stereoselective intramolecular 1,3-dipolar cycloaddition to furnish a complex tricyclic isoxazolidine (B1194047). acs.org This key cycloaddition step simultaneously formed the B and C rings of the core skeleton. Subsequent chemical manipulations, including the reductive cleavage of the N-O bond, were used to convert the isoxazolidine into the desired amine. Although this initial route led to the synthesis of the incorrectly proposed structure of this compound, it demonstrated the viability of the cycloaddition strategy for accessing the intricate ring system. acs.orgnih.gov

A highly successful and stereoselective method for constructing the spirocyclic core of this compound involves the intramolecular cyclization of an N-acyliminium ion with a tethered allylsilane nucleophile. nih.govacs.org This powerful strategy, pioneered by the Weinreb group, directly addresses the challenge of creating the C10 quaternary stereocenter while simultaneously forming the A and C rings. acs.orgacs.org

The key steps of this methodology are:

Precursor Synthesis: A linear precursor is assembled containing a protected amine (often as an amide or carbamate), an N-acyliminium ion precursor (such as a hemiaminal), and a terminal allylsilane moiety.

N-Acyliminium Ion Formation: The N-acyliminium ion is generated in situ, typically under acidic conditions (e.g., using formic acid). clockss.org

Spirocyclization: The pendant allylsilane acts as an intramolecular π-nucleophile, attacking the electrophilic iminium ion to forge the C5-C10 bond and create the 1-azaspiro[4.5]decane ring system.

This cyclization proceeds with a high degree of stereocontrol, dictated by the chair-like transition state of the reaction. clockss.org This method was successfully applied to the total syntheses of both racemic and enantiomerically pure this compound, ultimately serving to establish the natural product's absolute configuration. nih.govacs.org

Radical reactions have provided a concise and efficient entry into the this compound skeleton, particularly for the construction of the amino-substituted quaternary carbon center. acs.orgacs.org A notable example is the use of a radical carboazidation reaction. figshare.com

In a synthesis reported by Renaud and co-workers, the key C10 quaternary center was constructed using a tin-mediated radical carboazidation of a functionalized methylenecyclohexane precursor. acs.orgacs.org This reaction involves the addition of an alkyl radical (generated from ethyl iodoacetate) and an azido (B1232118) group (from a sulfonyl azide) across the double bond. acs.org This step efficiently installs both a carbon side chain and a nitrogen precursor (the azide) at the C10 position in a single operation. acs.org

The resulting azidoester is then elaborated to the tricyclic core of this compound through a sequence involving:

Hydrogenation: The azide (B81097) is reduced to a primary amine, which simultaneously participates in an intramolecular reductive amination with a ketone on the side chain.

Lactamization: The resulting γ-aminoester undergoes spontaneous cyclization to form a tricyclic lactam, which is a direct precursor to this compound. acs.orgacs.org

| Methodology | Key Transformation | Main Advantage | Reference |

|---|---|---|---|

| Intramolecular Nitrone-Diene Dipolar Cycloaddition | [3+2] Cycloaddition forming an isoxazolidine | Rapid construction of B/C rings | acs.org |

| Allylsilane/N-Acyliminium Ion Spirocyclization | Attack of allylsilane on N-acyliminium ion | Stereoselective formation of the A/C spiro-core and C10 quaternary center | nih.govacs.org |

| Radical Carboazidation | Radical addition of an alkyl and azido group across an alkene | Efficient one-step creation of the C10 amino-substituted quaternary center | acs.orgacs.org |

Schmidt Reaction Applications

A notable strategy for the construction of the tricyclic core of the this compound family of alkaloids involves a tandem Prins/intramolecular Schmidt reaction. This approach has been successfully applied to the formal total synthesis of this compound A and the total synthesis of this compound C. acs.orgfigshare.com The reaction sequence assembles the characteristic azatricyclic framework under Lewis acid conditions. Researchers have investigated both one-pot and two-stage variations of this process, paying close attention to the stereochemical outcomes. acs.orgfigshare.com The intramolecular Schmidt reaction, a process where an azide reacts with a carbonyl group under acidic conditions to form an amide with nitrogen expulsion, is a key step in this sequence. nih.gov This methodology provides a rapid and efficient entry into the complex ring system of these marine natural products. acs.org

N-Boc α-Amino Nitrile-Mediated Cyclizations and Reductive Strategies

A convergent and stereoselective total synthesis of this compound A, B, and C has been accomplished utilizing a reductive cyclization strategy centered on N-Boc α-amino nitriles. acs.org In this approach, the N-Boc α-amino nitrile is deprotonated and subsequently alkylated with an enantiomerically pure dibromide to construct the first ring of the alkaloid core. acs.orgelsevierpure.com

Following the initial cyclization, the resulting product undergoes manipulation to introduce a phosphate (B84403) leaving group. A subsequent reductive lithiation followed by an intramolecular alkylation forges the second ring with a high degree of stereoselectivity. acs.orgelsevierpure.com The synthesis of the tricyclic this compound skeleton is completed by the intramolecular displacement of a mesylate by the deprotected amine, which forms the third and final ring. acs.org This synthetic route demonstrates the utility of N-Boc α-amino nitriles as versatile building blocks in the assembly of complex alkaloids. acs.org

Grignard/N-Acylpyridinium Salt Reactions

An innovative approach towards the tricyclic framework of this compound-type alkaloids has been developed, featuring a Grignard/N-acylpyridinium salt reaction as the pivotal carbon-carbon bond-forming step. figshare.com This key transformation, involving the reaction of a 4-methoxytetrahydroquinoline derivative, was instrumental in establishing the desired absolute stereochemistry at the C2 position of the target alkaloid. figshare.com The synthesis also incorporates an allylation reaction with an N-acyliminium ion to set the C10 quaternary stereocenter. figshare.com Although this particular route did not yield the correct C10 stereochemistry for this compound A, it provides an efficient 11-step method for constructing analogues possessing the characteristic ring system of this class of alkaloids. figshare.com

Intramolecular Hetero-Diels–Alder Reactions

The synthesis of the tricyclic core of lepadiformines A–C has been successfully achieved through an intramolecular hetero-Diels–Alder cycloaddition. nih.govacs.org This reaction proceeds in an endo-selective manner, which is crucial for establishing the correct relative stereochemistry found in this family of natural products. nih.govacs.org This strategic approach has enabled the development of a concise, seven-step synthesis of (±)-lepadiformine A, starting from the commercially available trans-2-nonenal. nih.govacs.org The hetero-Diels–Alder reaction involves an imine dienophile, which can be activated towards cycloaddition by protonation, particularly in a polar environment. nih.gov

Polonovski-Potier Reactions for Functional Group Introduction

The Polonovski-Potier reaction serves as a key strategic step for the introduction of a hydroxymethyl group adjacent to the amine in the syntheses of this compound A and B. acs.orgelsevierpure.com This reaction, which involves the reaction of a tertiary amine N-oxide with an activating agent like trifluoroacetic anhydride, generates an iminium ion intermediate. This reactive intermediate can then be trapped by a nucleophile to introduce the desired functional group. In the context of this compound synthesis, this methodology is crucial for the late-stage functionalization of the alkaloid core, demonstrating its utility in the final steps of complex natural product synthesis. acs.org

Intramolecular Michael Addition Strategies for Stereocontrol

The asymmetric total synthesis of this compound C has been accomplished using an intramolecular Michael addition strategy that relies on the principle of "memory of chirality". acs.orgnih.gov In this synthesis, D-proline is utilized as the sole chiral source. The key step involves an intramolecular Michael addition of a proline-derived ester enolate to construct a bicyclic intermediate. This reaction proceeds with a high degree of chirality preservation and complete diastereoselectivity, effectively transferring the initial chirality from the proline starting material to the newly formed stereocenters of the product without the need for external chiral auxiliaries or catalysts. acs.org A mechanistic rationale suggests that the central chirality of the proline moiety is transformed into transient axial chirality in the enolate intermediate, which is then transferred back to central chirality in the bicyclic product.

| Reaction | Key Application in this compound Synthesis | This compound Analogue Synthesized |

| Schmidt Reaction | Tandem Prins/intramolecular Schmidt reaction to form the tricyclic core. acs.orgfigshare.com | This compound A (formal synthesis), this compound C (total synthesis). acs.orgfigshare.com |

| N-Boc α-Amino Nitrile Cyclization | Reductive cyclization strategy to build the three rings of the core structure. acs.orgelsevierpure.com | This compound A, B, and C. acs.org |

| Mercury(II) Triflate Cycloisomerization | Catalyzes the formation of the 1-azaspiro[4.5]decane (AC ring) system. nih.gov | (-)-Lepadiformine A and B, (+)- and (-)-Lepadiformine C. nih.gov |

| Grignard/N-Acylpyridinium Salt Reaction | Key C-C bond formation to establish stereochemistry at the C2 position. figshare.com | This compound analogues. figshare.com |

| Intramolecular Hetero-Diels–Alder | Endo-selective cycloaddition to form the tricyclic core with correct relative stereochemistry. nih.govacs.org | (±)-Lepadiformine A. nih.govacs.org |

| Polonovski-Potier Reaction | Introduction of the hydroxymethyl group adjacent to the amine. acs.orgelsevierpure.com | This compound A and B. acs.org |

| Intramolecular Michael Addition | Asymmetric synthesis of the bicyclic intermediate using "memory of chirality". acs.orgnih.gov | This compound C. acs.org |

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of this compound derivatives and structural analogues is a critical area of research, extending beyond the replication of the natural product. These efforts are aimed at producing novel compounds for biological testing and developing more efficient and versatile synthetic methodologies.

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. oncodesign-services.com By systematically modifying a molecule's structure and assessing the resulting changes in efficacy, researchers can identify the key chemical features, known as the pharmacophore, that are essential for its biological action. oncodesign-services.com This process guides the rational design of new, potentially more potent and selective compounds.

In the context of the this compound family, SAR studies have been prompted by observed differences in the biological activities among its natural members. For instance, this compound B demonstrates moderate inhibition of the cardiac inward rectifier K+ channel, whereas its analogue this compound A, which has a longer n-hexyl group at the C2 position, shows different activity levels. nih.gov Furthermore, this compound C, which lacks the C13 hydroxymethyl group present in this compound B, exhibits poor inhibitory activity. nih.gov These findings strongly suggest that both the length of the C2 alkyl side chain and the presence of the C13 hydroxymethyl group are significant factors in the molecule's biological function. nih.gov

This understanding provides a clear rationale for the design of new analogues. Synthetic chemists can create a series of related compounds with varied C2 side chains (e.g., different lengths, branching, or functional groups) and with or without the C13 hydroxymethyl group to systematically probe these relationships. The goal is to optimize the structure to enhance its desired biological effects, such as cytotoxicity against tumor cell lines, while potentially reducing undesired side effects. oncodesign-services.comnih.gov An approach developed by Tsukanov, Marks, and Comins, while not yielding the correct stereochemistry for this compound A, proved to be an efficient 11-step method for constructing the core tricyclic framework, making it suitable for building a variety of analogues for such SAR studies. figshare.comnih.gov

| Target Compound | Key Strategy | Number of Steps | Overall Yield (%) | Reference |

| (±)-Lepadiformine | Radical Carboazidation | 10 | 15% | acs.org |

| (−)-Lepadiformine A | Hg(OTf)₂-catalyzed Cycloisomerization | Not Specified | 28% | acs.orgnih.gov |

| (±)-Lepadiformine B | Deprotection-initiated Alkylative/Reductive Cyclization | 14 | 3.5% | nih.govacs.org |

| (±)-Lepadiformine C | Deprotection-initiated Alkylative/Reductive Cyclization | 12 | 9% | nih.govacs.org |

Biological Activities and Molecular Mechanisms

In Vitro Cytotoxicity Studies of Lepadiformine

Studies have explored the cytotoxic potential of this compound against various cell lines. researchgate.netacs.orgnih.gov

Effects on Cancer Cell Lines (e.g., Nasopharynx Carcinoma (KB), Non-Small-Cell Lung Carcinoma (NSCLC-N6))

This compound has demonstrated moderate in vitro cytotoxic activity against several tumor cell lines. acs.orgscispace.comclockss.org Specifically, it has been reported to exhibit cytotoxicity against nasopharynx carcinoma (KB) cells with an IC50 value of 9.20 µg/mL and non-small-cell lung carcinoma (NSCLC-N6) cells with an IC50 value of 6.10 µg/mL. nih.gov Moderate cytotoxic activity has also been observed against human colon adenocarcinoma cells (HT29) with an IC50 of 0.75 µg/mL. nih.gov

| Cell Line | IC50 (µg/mL) |

|---|---|

| KB | 9.20 |

| NSCLC-N6 | 6.10 |

| HT29 | 0.75 |

Cellular Pathways Implicated in Cytotoxic Effects (e.g., DNA damage in related alkaloids)

While direct mechanisms for this compound's cytotoxicity are still under investigation, related marine alkaloids, such as cylindricines and fasicularin (B1248361), have shown cytotoxic effects that could be attributed to covalent interactions with DNA. researchgate.netsemanticscholar.org DNA damage is a critical factor in mutagenesis and cancer development, and cells have various repair mechanisms to counteract it. sigmaaldrich.comcellsignal.comnih.govwikipedia.org However, overwhelming DNA damage can lead to senescence, apoptosis, or unregulated cell division. sigmaaldrich.comwikipedia.org

Cardiovascular Effects of this compound in Non-Human Animal Models

This compound's impact on the cardiovascular system has been examined in non-human animal models. researchgate.netacs.org

In Vivo Investigations (e.g., Rats, Frogs)

In anesthetized rats, intravenous administration of this compound (6 mg/kg) resulted in marked bradycardia and a lengthening of ECG intervals. researchgate.netacs.orgresearchgate.netnih.gov A transient decrease in arterial blood pressure was also observed, which quickly returned to normal. researchgate.netacs.orgresearchgate.netnih.gov This decrease in blood pressure may be linked to a vasoconstrictor effect noted in perfused rabbit ear experiments. researchgate.netacs.orgnih.gov Studies have also been conducted using frog hearts. researchgate.netacs.orgnih.govresearchgate.net

In Vitro Cardiac Myocyte Studies (e.g., Frog Atrial Myocytes)

In vitro studies using isolated rat left ventricular papillary muscle and spontaneously beating frog atrium have provided further insights into this compound's cardiovascular effects. researchgate.netacs.orgnih.gov this compound did not alter the resting potential of these myocytes but significantly lengthened the repolarizing phase of the action potential in both rat papillary muscle and frog atrium. researchgate.netacs.orgnih.gov This effect in rat tissue mimicked that of Ba2+ (0.2 mM). researchgate.netacs.orgnih.gov In frog atrium, the lengthening of the action potential induced by this compound persisted even after blocking the delayed outward K+ current (IK) with tetraethylammonium (B1195904) (10 mM). researchgate.netacs.orgnih.gov

Modulation of Ion Channels and Electrophysiological Properties

The observed effects of this compound on cardiac action potentials suggest an interaction with ion channels. ub.edu The lengthening of the action potential duration, particularly in the presence of IK blockade, suggests that this compound's effect may be attributed to a reduction of the inward rectifying K+ current (IK1). researchgate.netacs.orgresearchgate.netnih.gov This blockade of IK1 could explain the cardiovascular effects observed both in vivo and in vitro and suggests that this compound may possess antiarrhythmic properties. researchgate.netacs.orgresearchgate.netnih.gov Ion channels play a crucial role in regulating the electrical activity of cells, including cardiac myocytes. saniona.com Modulation of ion channels is a recognized approach in the development of therapeutic agents. saniona.comsophion.com

Molecular Interactions with Channel Pores

The blockade of I(K1) by this compound A is voltage-dependent, suggesting that the molecule interacts with a receptor site located within the membrane depth, estimated to be about two-thirds of the way through the membrane. acs.orgnih.gov The stoichiometry of the block, approximately 0.77, indicates that at least one molecule of this compound A is involved in blocking the channel. acs.orgacs.org

Structure-activity relationship studies comparing this compound A, B, and C have provided insights into the molecular features important for I(K1) inhibition. acs.orgnih.govacs.org Shortening the aliphatic chain at position C13 in this compound B, compared to this compound A, decreased the potency of the molecule to block I(K1) but did not significantly alter the affinity (KD) or stoichiometry. acs.orgnih.govacs.org This suggests that the length of the aliphatic chain influences the degree of I(K1) blockage and may play a role in penetrating into the channel pore. acs.orgacs.org The deletion of the oxygenated side chain at C2 in this compound C resulted in a marked decrease in its inhibitory effect on I(K1). acs.orgnih.govacs.org This indicates that the side chain at C2 is crucial for the binding affinity of this compound to the channel receptor. acs.orgacs.org this compound, behaving as an amine, is suggested to bind to a receptor located near or inside the I(K1) pore. acs.orgnih.gov The mode of inhibition by this compound A does not appear to be time-dependent, differentiating it from the block exerted by polyamine cations like spermidine (B129725) on I(K1). acs.org

Structure Activity Relationship Sar of Lepadiformine Alkaloids

Correlating Structural Modifications with Biological Potency

SAR studies on lepadiformine alkaloids have revealed that even subtle structural differences among the family members can significantly impact their biological potency researchgate.netua.esresearchgate.net. The core structure of lepadiformines features a perhydropyrrolo[2,1-j]quinoline framework acs.orgnih.gov. Modifications to this core structure, particularly at the C2 and C13 positions, have been shown to influence the degree and nature of their interaction with biological targets, such as cardiac ion channels researchgate.net.

Research utilizing patch-clamp techniques on frog atrial myocytes has provided key insights into how lepadiformines A, B, and C modulate IK1 response researchgate.net. These studies demonstrate a dose-dependent block of IK1 by this compound A, indicating a specific interaction with the channel researchgate.net. The variations in potency observed among lepadiformines A, B, and C highlight the importance of their distinct structural features in determining their biological effects researchgate.net.

Impact of Specific Functional Groups and Stereochemistry on Activity

The presence and nature of specific functional groups and the stereochemistry at certain positions within the this compound structure are critical determinants of their biological activity researchgate.netua.es. Studies have focused on the roles of the oxygenated side chain at C2 and the aliphatic chain at C13 researchgate.net. The stereochemistry of this compound has been established, with naturally occurring this compound having an absolute configuration of 2(R),5(S),10(S),13(S) nih.gov.

Role of C2 Oxygenated Side Chain on Affinity

The oxygenated side chain at the C2 position of this compound alkaloids plays a significant role in their affinity for the target site researchgate.net. Research indicates that this functional group is implicated in the molecule's interaction with a receptor located near or inside the IK1 pore researchgate.net. This compound, behaving as an amine, likely interacts with this site through its nitrogen atom, and the adjacent oxygenated side chain at C2 appears to enhance this interaction, contributing to the molecule's affinity researchgate.net. Deletion of this oxygenated side chain, as seen in the structural difference between this compound B and C, leads to a marked decrease in inhibitory effect researchgate.net.

Influence of C13 Aliphatic Chain Length on Blockage Degree

The length of the aliphatic chain at the C13 position has a notable impact on the degree of IK1 blockage induced by this compound alkaloids researchgate.net. Studies comparing this compound A and this compound B have shown that shortening the aliphatic chain at C13 decreases the potency of the molecule to block IK1 researchgate.net. While the affinity (indicated by the apparent dissociation constant, KD) and stoichiometry may not be significantly altered by this change in chain length, the extent of the channel block is reduced researchgate.net. This suggests that the C13 aliphatic chain influences how effectively the molecule can obstruct the ion flow through the channel pore after binding researchgate.net.

Comparative SAR within the this compound Family (e.g., Lepadiformines A, B, and C)

Comparative SAR studies among lepadiformines A, B, and C highlight the specific contributions of their structural variations to their biological activity, particularly their modulation of IK1. This compound A has been shown to block IK1 in a dose-dependent manner researchgate.net. This compound B, which differs from this compound A by a shorter aliphatic chain at C13, exhibits decreased potency in blocking IK1, although its affinity remains similar researchgate.net. This compound C, which lacks the oxygenated side chain at C2 compared to this compound B, shows a markedly decreased inhibitory effect researchgate.net.

These findings collectively indicate that the oxygenated side chain at C2 is important for the affinity of the molecule to the channel, while the length of the aliphatic chain at C13 influences the degree of blockage once bound researchgate.net.

The following table summarizes some of the key findings from comparative studies on the IK1 blocking activity of Lepadiformines A, B, and C:

| Compound | Structural Variation (vs. This compound A) | IK1 Block Potency | Affinity (KD) | Stoichiometry |

| This compound A | - | High | 1.42 µM | 0.77 |

| This compound B | Shorter aliphatic chain at C13 | Decreased | 1.56 µM | 0.72 |

| This compound C | Deletion of oxygenated side chain at C2 | Markedly Decreased | Not specified | Not specified |

Note: Data primarily derived from studies on frog atrial myocytes IK1 researchgate.net.

These detailed research findings underscore the critical role of specific functional groups and chain lengths in modulating the biological activity of this compound alkaloids and provide a basis for further investigations into their mechanism of action and potential therapeutic applications.

Analytical Methodologies in Lepadiformine Research

Spectroscopic Techniques for Structural Analysis (e.g., NMR, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool in the structural elucidation of lepadiformine. Initial studies using proton and carbon NMR experiments provided key information about the compound's connectivity and functional groups. acs.org Techniques such as 1H NMR, 13C NMR, XHCORR, and COSY have been employed to assign the carbon skeleton and establish the placement of heteroatoms, often in conjunction with mass spectrometry fragmentation patterns. nih.govresearchgate.net NOE experiments have also been utilized to gain insights into the relative stereochemistry and preferred conformations of this compound and related compounds. acs.orgresearchgate.net

X-ray crystallography has played a pivotal role in definitively establishing the structure and relative stereochemistry of this compound and its synthetic precursors, particularly when spectroscopic data alone were insufficient or misleading. acs.orgacs.orgscispace.comnih.govnih.gov For instance, X-ray analysis of synthetic intermediates and hydrochloride salts of this compound has been used to confirm proposed structures and even reveal unexpected conformational preferences, such as a twist boat conformation for the piperidine (B6355638) ring. acs.orgacs.orgacs.org This technique was particularly important in correcting the initially proposed zwitterionic structure of this compound. acs.orgnih.govacs.orgnih.govresearchgate.net

Spectroscopic data, including NMR, has been compared between synthetic this compound and the natural product to confirm their identity. nih.govacs.orgoup.com

Chromatographic Methods for Isolation, Purification, and Chiral Separation (e.g., Chiral HPLC for Absolute Configuration)

Chromatographic methods are essential for the isolation and purification of this compound from natural sources and for purifying synthetic products. Column chromatography, often using solvent mixtures like pentane/Et2O, has been reported for the purification of synthetic intermediates in this compound synthesis. nih.gov General protein purification techniques, such as differential centrifugation, differential salt/solvent precipitation, preparative electrophoresis, and various forms of column chromatography (e.g., ion exchange chromatography, gel filtration chromatography, HPLC) are standard methods for isolating natural products like alkaloids from complex biological matrices. ksu.edu.sajabonline.innih.govexplorationpub.com

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers and the determination of absolute configuration. nih.govresearchgate.netphenomenex.comcsfarmacie.czmdpi.comresearchgate.net Direct comparison of synthetic enantiomers of this compound with the natural product using chiral HPLC has been instrumental in assigning the absolute configuration of the natural alkaloid. oup.comnih.gov This involves using HPLC columns packed with chiral stationary phases that allow for the differential retention and separation of enantiomers based on temporary diastereomeric interactions. phenomenex.comcsfarmacie.czresearchgate.net The ability to separate and analyze individual enantiomers is particularly important for this compound, as enantiodivergence has been observed in related alkaloids from the same marine species. researchgate.netnih.govresearchgate.net

Challenges and Future Directions in Lepadiformine Research

Addressing Synthetic Challenges and Developing Novel Routes

The structural complexity of lepadiformine, particularly its spirocyclic core and multiple chiral centers, has made its total synthesis a challenging endeavor. acs.orgresearchgate.net Early synthetic approaches often involved stereocontrolled N-acyliminium ion spirocyclization to construct the A and B rings. acs.org However, achieving high efficiency and stereoselectivity, especially at the α-tertiary amine moiety and the C10 quaternary center, has been a major hurdle. researchgate.netcolab.ws

Developing novel synthetic routes is crucial to overcome these challenges, aiming for more concise, efficient, and stereoselective pathways. Recent advancements have explored various strategies, including:

Stereoconvergent Tsuji–Trost cyclization for assembling the C ring and setting the C13 stereocenter. acs.org

Modified Speckamp cyclization for constructing the spiro AB ring system and the C5 stereocenter. acs.org

Intramolecular spirocyclization of allylsilane/N-acyliminium ions. acs.orgnih.gov

Radical-based methodologies for generating N-acylimines. acs.orgnih.gov

Tandem Prins/Schmidt reactions. su.ac.th

Intramolecular ester enolate Michael addition using a 'memory of chirality' concept. su.ac.th

Ruthenium-alkylidene catalyzed tandem ene-yne-ene metathesis. unm.edu

Reductive cyclization strategies using N-Boc α-amino nitriles as trianion synthons. nih.govnih.govresearchgate.net

Hg(OTf)₂-catalyzed cycloisomerization reactions to construct the 1-azaspiro[4.5]decane framework. researchgate.netresearchgate.net

Intramolecular hetero-Diels–Alder cycloaddition. rsc.org

Allylic C–H alkylation catalyzed by palladium-chiral phosphoramidites to provide key chiral intermediates. researchgate.net

Elucidating Complete Biosynthetic Pathways

While this compound is a natural product isolated from marine tunicates, the complete biosynthetic pathway by which these organisms produce it remains largely uncharacterized. Understanding the biosynthesis is essential for potentially developing biotechnological methods for this compound production, which could offer a sustainable alternative to complex total synthesis. Research into the biosynthesis would involve identifying the precursor molecules, the enzymes involved in each transformation, and the genes encoding these enzymes. Insights from the biosynthesis of related marine alkaloids, such as the cylindricines and fasicularins, which share structural similarities, could provide valuable clues. nih.govacs.orgnih.gov Elucidating the biosynthetic machinery could also enable the generation of novel this compound analogs through biosynthetic engineering.

Expanding the Scope of Structure-Activity Relationship Studies for Broader Biological Activities

Initial studies have identified cytotoxicity and cardiovascular effects as key biological activities of this compound. acs.orgacs.orgsu.ac.th However, the full spectrum of its biological activities and the specific structural features responsible for these effects are not yet completely understood. Expanding structure-activity relationship (SAR) studies is crucial to identify how modifications to the this compound scaffold influence its biological properties. nih.govscience.gov

Comprehensive SAR studies would involve synthesizing a library of this compound analogs with targeted modifications to different parts of the molecule, such as the spirocyclic core, the side chains at C-2 and C-13, and the stereochemistry of the chiral centers. acs.org These analogs would then be tested in a variety of biological assays to assess their activity profiles. For example, studies have suggested that the oxygenated side chain at C2 and the aliphatic chain length at C13 are implicated in its cardiac activity. researchgate.net Further SAR investigations could uncover novel activities and provide insights for the rational design of more potent and selective therapeutic agents based on the this compound scaffold. This could involve exploring its potential against a wider range of cancer cell lines, infectious diseases, or neurological disorders. science.govontosight.ai

Exploring Novel Pharmacological Targets and Molecular Mechanisms

While this compound has been shown to block cardiac inward rectifying K+ channels, its complete pharmacological target profile and underlying molecular mechanisms of action are not fully elucidated. acs.orgsu.ac.th Identifying the specific proteins or pathways that this compound interacts with is critical for understanding its biological effects and developing it as a potential therapeutic agent.

Future research should focus on employing advanced pharmacological techniques to identify novel targets. This could include:

Target deconvolution studies using techniques like affinity chromatography or activity-based protein profiling.

High-throughput screening against panels of receptors, enzymes, and ion channels. science.gov

Cellular assays combined with "-omics" technologies (e.g., transcriptomics, proteomics) to understand the cellular response to this compound treatment.

Understanding the molecular mechanisms, such as how this compound interacts with its targets at the molecular level, including binding sites and conformational changes, is also essential. This could involve structural studies (e.g., X-ray crystallography, cryo-EM) of this compound in complex with its targets, as well as computational modeling. A deeper understanding of the pharmacological targets and mechanisms will facilitate the rational design of this compound-based drugs with improved efficacy and reduced off-target effects.

Q & A

Basic Research Questions

Q. What are the key methodologies for the total synthesis of Lepadiformine, and how do they address structural complexity?

- Answer : Total synthesis of this compound often employs stereoselective strategies to replicate its tricyclic core. For example, the tandem Prins/Schmidt reaction enables efficient assembly of the nitrogen-containing tricyclic system via Lewis acid-mediated cyclization . Another approach uses N-Boc α-amino nitriles as synthons, where sequential alkylation and reductive cyclization yield spirocyclic intermediates critical for this compound A and B synthesis . These methods prioritize regiochemical control to mimic natural configurations, with yields ranging from 86% to 94% in key steps .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm this compound’s structure?

- Answer : and NMR are pivotal for assigning stereochemistry. For this compound A, diagnostic signals include a 10.2 ppm broad singlet (NH proton) and distinct coupling patterns (e.g., 4.18 ppm doublet, J = 13.0 Hz) to confirm axial/equatorial proton orientations in the spirocyclic system . Comparative analysis with synthetic intermediates (e.g., lactams or spiro pyrrolidines) helps validate spectral matches .

Q. What biological activities have been reported for this compound, and how are they assayed?

- Answer : this compound exhibits cytotoxicity against KB (nasopharyngeal carcinoma), HT29 (colon adenocarcinoma), and NSCLC-N6 (lung cancer) cell lines. Assays typically involve in vitro cell viability tests (e.g., MTT assays) at micromolar concentrations . However, mechanistic studies remain limited, requiring further exploration of its molecular targets.

Advanced Research Questions

Q. How can researchers resolve contradictions in optical rotation data between synthetic and natural this compound C?

- Answer : Discrepancies (e.g., synthetic this compound C HCl: [α] = –11° vs. natural: +11°) may arise from enantiomeric mismatches or salt form differences. To resolve this, researchers should:

- Compare free base vs. HCl salt rotations .

- Validate stereochemistry using chiral HPLC or X-ray crystallography.

- Cross-reference synthetic intermediates with known configurations (e.g., Noyori-Ikariya reduction products) to confirm absolute stereochemistry .

Q. What strategies improve stereoselectivity in reductive cyclization steps during this compound synthesis?

- Answer : Stereochemical control in spirocycle formation relies on:

- Conformational locking : Use of bulky groups (e.g., N-Boc) to restrict intermediate conformations during radical cyclization .

- Catalytic stereodirection : (S,S)-TsDPEN Ru catalysts for enantioselective ketone reductions, ensuring >90% ee in allylic alcohol intermediates .

- Radical stabilization : Transient radical intermediates (e.g., 53→54) guide regioselective bond formation via nitrogen lone-pair interactions .

Q. How can conflicting NMR assignments for this compound’s carbons be systematically addressed?

- Answer : Ambiguities in signals (e.g., overlapping quaternary carbons) require:

- 2D NMR : HSQC and HMBC to correlate protons with carbons and confirm connectivity .

- Isotopic labeling : -enriched analogs to trace nitrogen-adjacent carbons .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

Q. What synthetic routes enable diversification of this compound’s core for structure-activity relationship (SAR) studies?

- Answer : Late-stage modifications include:

- Side-chain functionalization : Alkylation of the secondary amine (e.g., HCl salt formation for solubility tuning) .

- Ring expansion : Schmidt rearrangements to access larger lactams while retaining bioactivity .

- Radical carboazidation : Introduces azide groups for click chemistry derivatization, as demonstrated in (–)-Lepadiformine synthesis .

Methodological Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Answer : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Experimental clarity : Specify stoichiometry, reaction times, and purification methods (e.g., “50a methyl ester: 8 mg, 0.03 mmol; purified via silica gel chromatography”) .

- Data transparency : Report NMR acquisition parameters (e.g., “400 MHz, CDCl”) and HRMS calibration standards .

- Supplemental files : Upload crystallographic data, chiral HPLC traces, and raw spectral files as supporting information .

Q. What statistical approaches are recommended for analyzing cytotoxicity data in this compound studies?

- Answer : Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.